Cas no 902330-44-3 (8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid)

8-Nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid is a nitro-substituted polycyclic heteroaromatic compound with a fused quinoline and pyridine core. Its unique structure, featuring a carboxylic acid functional group and a nitro moiety, makes it a valuable intermediate in organic synthesis and medicinal chemistry. The rigid polycyclic framework enhances stability, while the nitro group offers reactivity for further derivatization. The carboxylic acid functionality allows for conjugation or salt formation, improving solubility for downstream applications. This compound is particularly useful in the development of pharmacologically active molecules, given its potential for hydrogen bonding and electrophilic interactions. Its well-defined structure ensures reproducibility in synthetic pathways.
8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid structure
902330-44-3 structure
商品名:8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid
CAS番号:902330-44-3
MF:C14H16N2O4
メガワット:276.287843704224
MDL:MFCD06789873
CID:5242080
PubChem ID:4971630

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1H-Benzo[c]quinolizine-5-carboxylic acid, 2,3,4,4a,5,6-hexahydro-8-nitro-
    • 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid
    • MDL: MFCD06789873
    • インチ: 1S/C14H16N2O4/c17-14(18)11-8-9-7-10(16(19)20)4-5-12(9)15-6-2-1-3-13(11)15/h4-5,7,11,13H,1-3,6,8H2,(H,17,18)
    • InChIKey: RIKMSJBWDDECKT-UHFFFAOYSA-N
    • ほほえんだ: C1(C(O)=O)C2N(CCCC2)C2=CC=C([N+]([O-])=O)C=C2C1

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-295977-2.5g
8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3
2.5g
$1428.0 2023-09-06
Enamine
EN300-295977-1g
8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3
1g
$728.0 2023-09-06
Enamine
EN300-295977-10g
8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3
10g
$3131.0 2023-09-06
Enamine
EN300-295977-0.5g
8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3
0.5g
$699.0 2023-09-06
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01035857-1g
8-Nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3 95%
1g
¥3031.0 2023-09-01
Enamine
EN300-295977-0.05g
8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3
0.05g
$612.0 2023-09-06
Enamine
EN300-295977-5g
8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3
5g
$2110.0 2023-09-06
Enamine
EN300-295977-0.1g
8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3
0.1g
$640.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361819-100mg
8-Nitro-2,3,4,4a,5,6-hexahydro-1h-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3 95%
100mg
¥16127.00 2024-04-26
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1361819-2.5g
8-Nitro-2,3,4,4a,5,6-hexahydro-1h-pyrido[1,2-a]quinoline-5-carboxylic acid
902330-44-3 95%
2.5g
¥38556.00 2024-04-26

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acid 関連文献

8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido1,2-aquinoline-5-carboxylic acidに関する追加情報

Comprehensive Overview of 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid (CAS No. 902330-44-3)

The compound 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid (CAS No. 902330-44-3) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and chemical research. Its complex nomenclature reflects its intricate polycyclic framework, combining a quinoline core with a pyridine ring and a nitro substituent. This structural diversity makes it a valuable scaffold for drug discovery, particularly in targeting enzyme inhibition and receptor modulation.

Recent studies highlight the growing interest in nitro-containing heterocycles, driven by their potential applications in antimicrobial and anti-inflammatory therapies. The presence of the nitro group at the 8-position of the pyrido[1,2-a]quinoline system enhances its electron-withdrawing properties, which can influence binding affinity in biological systems. Researchers are actively exploring its derivatives for central nervous system (CNS) disorders, given the blood-brain barrier permeability of similar compounds.

From a synthetic chemistry perspective, CAS No. 902330-44-3 poses challenges due to its steric hindrance and regioselective functionalization. Modern catalysis techniques, such as palladium-catalyzed cross-coupling, have been employed to optimize its production. The carboxylic acid moiety further allows for derivatization, enabling the creation of amides, esters, and other bioactive conjugates.

In the context of green chemistry, efforts are underway to develop sustainable synthesis routes for this compound. Solvent-free reactions and microwave-assisted synthesis are being tested to reduce environmental impact. These advancements align with the broader industry shift toward eco-friendly pharmaceutical manufacturing, a topic frequently searched by professionals in process chemistry forums.

The physicochemical properties of 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid are critical for its drug-likeness. Computational models predict moderate logP values, suggesting balanced lipophilicity for cellular uptake. Its molecular weight and hydrogen bond acceptors comply with Lipinski’s Rule of Five, making it a promising candidate for oral bioavailability studies.

Analytical characterization of this compound relies on advanced techniques like high-resolution mass spectrometry (HRMS) and multinuclear NMR spectroscopy. The nitro group’s vibrational signature in infrared (IR) spectroscopy is a key identifier, while X-ray crystallography has been used to confirm its solid-state conformation.

In medicinal chemistry, derivatives of CAS No. 902330-44-3 are being screened for kinase inhibition, a hot topic in cancer research. Preliminary data suggest activity against tyrosine kinases, which are implicated in tumor proliferation. This aligns with trending searches on targeted cancer therapies and small-molecule inhibitors.

Regulatory and patent landscapes for this compound remain dynamic. As of 2023, no major FDA approvals have been reported, but its structural analogs are under preclinical evaluation. Intellectual property databases show increasing filings related to its therapeutic uses, particularly in neurodegenerative diseases.

For researchers, sourcing high-purity 8-nitro-1H,2H,3H,4H,4aH,5H,6H-pyrido[1,2-a]quinoline-5-carboxylic acid is essential. Reputable suppliers provide certificates of analysis (CoA) with detailed HPLC chromatograms and residual solvent profiles, addressing common queries about quality control in chemical procurement.

Future directions include exploring its photophysical properties for fluorescent probes and materials science applications. Its rigid aromatic system could be leveraged in organic electronics, a niche yet rapidly growing field.

In summary, CAS No. 902330-44-3 represents a versatile building block with untapped potential across drug development, catalysis, and material innovation. Its interdisciplinary relevance ensures continued interest from both academia and industry.

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